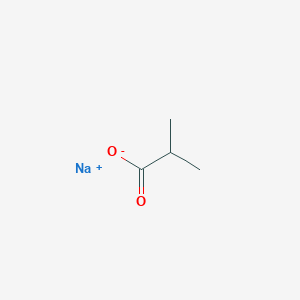

sodium;2-methylpropanoate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

It is a clear, colorless liquid with a density of approximately 0.98 grams per cubic centimeter and a flash point of around 150 degrees Celsius . This compound is widely used in various industrial applications due to its reactive acrylate groups.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: Tripropylene Glycol Diacrylate is synthesized through the esterification of tripropylene glycol with acrylic acid. The reaction typically involves the use of a catalyst, such as sulfuric acid, and is carried out under reflux conditions to remove water formed during the reaction. The resulting product is then purified through distillation to obtain the desired compound.

Industrial Production Methods: In industrial settings, the production of Tripropylene Glycol Diacrylate involves large-scale esterification processes. The reaction is conducted in stainless steel reactors equipped with reflux condensers to ensure efficient removal of water. The product is then subjected to vacuum distillation to achieve high purity levels suitable for various applications.

Analyse Des Réactions Chimiques

Types of Reactions: Tripropylene Glycol Diacrylate undergoes several types of chemical reactions, including:

Polymerization: The compound can polymerize in the presence of free radical initiators, such as benzoyl peroxide or azobisisobutyronitrile, to form cross-linked polymers.

Addition Reactions: The acrylate groups in Tripropylene Glycol Diacrylate can participate in addition reactions with nucleophiles, such as amines or thiols, to form adducts.

Hydrolysis: Under acidic or basic conditions, the ester bonds in Tripropylene Glycol Diacrylate can hydrolyze to yield acrylic acid and tripropylene glycol.

Common Reagents and Conditions:

Polymerization: Free radical initiators like benzoyl peroxide or azobisisobutyronitrile are commonly used.

Addition Reactions: Nucleophiles such as amines or thiols are used under mild conditions.

Hydrolysis: Acidic or basic conditions are employed to facilitate the hydrolysis reaction.

Major Products Formed:

Polymerization: Cross-linked polymers with high mechanical strength and chemical resistance.

Addition Reactions: Adducts with functional groups derived from the nucleophiles used.

Hydrolysis: Acrylic acid and tripropylene glycol.

Applications De Recherche Scientifique

Tripropylene Glycol Diacrylate has a wide range of applications in scientific research and industry:

Chemistry: It is used as a monomer in the synthesis of various polymers and copolymers.

Biology: The compound is utilized in the preparation of hydrogels for biomedical applications, such as drug delivery systems and tissue engineering scaffolds.

Medicine: Tripropylene Glycol Diacrylate-based polymers are employed in the development of dental materials, such as adhesives and restorative composites.

Industry: It is used in the formulation of coatings, adhesives, and printing inks due to its excellent adhesion properties and chemical resistance.

Mécanisme D'action

The mechanism by which Tripropylene Glycol Diacrylate exerts its effects is primarily through its reactive acrylate groups. These groups can undergo polymerization or addition reactions, leading to the formation of cross-linked networks or adducts. The molecular targets and pathways involved include:

Polymerization: The acrylate groups react with free radicals to form polymer chains.

Addition Reactions: The acrylate groups react with nucleophiles to form covalent bonds, resulting in the formation of adducts.

Comparaison Avec Des Composés Similaires

Tripropylene Glycol Diacrylate can be compared with other similar compounds, such as:

Ethylene Glycol Diacrylate: Similar in structure but with a shorter glycol chain, leading to different mechanical properties in the resulting polymers.

Diethylene Glycol Diacrylate: Also similar but with a different glycol chain length, affecting the flexibility and toughness of the polymers formed.

Butylene Glycol Diacrylate: Contains a different glycol backbone, resulting in variations in the thermal and mechanical properties of the polymers.

Uniqueness: Tripropylene Glycol Diacrylate is unique due to its specific glycol chain length, which provides a balance between flexibility and mechanical strength in the polymers formed. This makes it particularly suitable for applications requiring durable and resilient materials.

Propriétés

IUPAC Name |

sodium;2-methylpropanoate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H8O2.Na/c1-3(2)4(5)6;/h3H,1-2H3,(H,5,6);/q;+1/p-1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TWEGKFXBDXYJIU-UHFFFAOYSA-M |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C(=O)[O-].[Na+] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)C(=O)[O-].[Na+] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H7NaO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

110.09 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![potassium;9-methyl-3-(1,2,3-triaza-4-azanidacyclopenta-2,5-dien-5-yl)pyrido[1,2-a]pyrimidin-4-one](/img/structure/B7818500.png)